1-Benzyl-3-(3-phenylpropyl)thiourea
Description
N-benzyl-N’-(3-phenylpropyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Properties
IUPAC Name |
1-benzyl-3-(3-phenylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c20-17(19-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILFWKMHJYDGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827300 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N’-(3-phenylpropyl)thiourea can be synthesized through the reaction of benzylamine with 3-phenylpropyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under mild conditions. The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
Industrial production of thioureas, including N-benzyl-N’-(3-phenylpropyl)thiourea, often involves the use of isocyanates and amines in the presence of a catalyst. The process is designed to be efficient and scalable, with considerations for yield optimization and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(3-phenylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.
Reduction: Thioureas can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides can react with thioureas under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Cystic Fibrosis Treatment
Recent studies have highlighted the potential of thiourea derivatives, including the compound, as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). The compound has been shown to rescue the trafficking defect of F508del-CFTR, a common mutation in cystic fibrosis patients. In vitro assays demonstrated that the compound significantly improved CFTR processing and activity in cell lines expressing the mutant protein, indicating its potential as a therapeutic agent for cystic fibrosis .
1.2. Orexin Receptor Antagonism
The compound has been explored as a non-peptide antagonist of orexin receptors, particularly orexin-1. Orexin receptors are implicated in various physiological processes, including sleep regulation and appetite control. Studies suggest that antagonists of these receptors may be beneficial in treating disorders such as insomnia and obesity . The compound's structural characteristics make it a candidate for further development in this area.
2.1. Neuroprotective Effects
Research has indicated that thiourea derivatives can exhibit neuroprotective properties. A study focused on modifying amiridine with thiourea derivatives showed promising results in enhancing neuroprotection against Alzheimer's disease by targeting multiple pathways involved in neurodegeneration . This highlights the potential of the compound in developing multi-target drugs for neurological disorders.
2.2. Asymmetric Synthesis and Catalysis
The compound has also been utilized in asymmetric synthesis reactions, where it serves as a chiral auxiliary or catalyst. Its ability to facilitate reactions with high enantioselectivity is valuable in producing pharmaceuticals with specific stereochemical configurations . This application underscores its significance in synthetic organic chemistry.
Table 1: Summary of Biological Activities of 1-Benzyl-3-(3-phenylpropyl)thiourea
Case Study: Cystic Fibrosis Modulation
In a recent study published in Nature Communications, researchers evaluated various thiourea derivatives for their ability to modulate CFTR function. The compound was among those identified as having superior activity, with an EC50 value indicating effective modulation at low concentrations. This positions it as a leading candidate for further development into clinical therapies aimed at improving CFTR function in cystic fibrosis patients .
Mechanism of Action
The mechanism of action of N-benzyl-N’-(3-phenylpropyl)thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom plays a crucial role in these interactions, often forming strong hydrogen bonds with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-(1,3-thiazol-2-yl)thiourea
- N-benzyl-N’-(2-pyridinyl)thiourea
- N-benzyl-N’-(phenyl(phenylimino)methyl)thiourea
Uniqueness
N-benzyl-N’-(3-phenylpropyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl and phenylpropyl groups provide a combination of hydrophobic and hydrophilic characteristics, enhancing its interaction with various molecular targets.
Q & A
Q. How are metabolic pathways of thiourea derivatives investigated, particularly for biosynthetic intermediates?
- Methodological Answer : Trapping experiments with 4-isopropylaniline detect unstable intermediates (e.g., isocyanates or thioureas) in plant systems. LC-MS/MS quantifies derivatives like 1-benzyl-3-(4-isopropylphenyl)thiourea. Stability studies under physiological conditions (pH 7.4, 37°C) assess metabolic liability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
